
BMSpep-57
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMSpep-57 is a potent and competitive macrocyclic peptide inhibitor of the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a critical role in regulating T cell exhaustion and immune tolerance within the tumor microenvironment. By inhibiting this interaction, this compound has shown promise in tumor immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions: BMSpep-57 is synthesized as a 15-amino acid-containing cyclic peptide. The synthesis involves the formation of a sulfide bridge between mercaptoacetic acid and cysteine residues. The sequence of the peptide is {mercaptoacetic acid}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly .
Industrial Production Methods: The industrial production of this compound involves custom peptide synthesis techniques. These techniques ensure high purity and yield of the peptide, which is crucial for its effectiveness as an inhibitor .
化学反应分析
Types of Reactions: BMSpep-57 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to PD-L1 with high affinity, inhibiting the PD-1/PD-L1 interaction .
Common Reagents and Conditions: The binding interaction of this compound with PD-L1 is characterized using techniques such as microscale thermophoresis (MST) and surface plasmon resonance (SPR). These techniques measure the dissociation constant (Kd) values, which are 19 nM and 19.88 nM, respectively .
Major Products Formed: The major product formed from the interaction of this compound with PD-L1 is the inhibition of the PD-1/PD-L1 binding, leading to increased production of interleukin-2 (IL-2) in peripheral blood mononuclear cells (PBMCs) .
科学研究应用
BMSpep-57 has several scientific research applications, particularly in the fields of immunology and oncology. It is used to study the PD-1/PD-L1 pathway and its role in immune tolerance and tumor immune escape. By inhibiting this pathway, this compound helps in understanding the mechanisms of T cell exhaustion and the potential for tumor immunotherapy .
In addition to its use in cancer research, this compound is also employed in studies related to autoimmune diseases and chronic infections, where the PD-1/PD-L1 pathway plays a significant role .
作用机制
BMSpep-57 exerts its effects by competitively inhibiting the interaction between PD-1 and PD-L1. PD-1 is a cell surface receptor expressed on tumor-specific T cells, while PD-L1 is a transmembrane protein expressed on both hematopoietic and nonhematopoietic cells. By binding to PD-L1, this compound prevents the engagement of PD-1, thereby blocking the inhibitory signal that leads to T cell exhaustion. This results in the activation and proliferation of T cells, enhancing the immune response against tumor cells .
相似化合物的比较
BMSpep-57 is unique among PD-1/PD-L1 inhibitors due to its macrocyclic peptide structure and high binding affinity. Similar compounds include BMSpep-77, BMSpep-99, BMS-986189, and C8, all of which also inhibit the PD-1/PD-L1 interaction . this compound stands out for its potent inhibition and ability to induce high levels of IL-2 production in PBMCs .
属性
分子式 |
C89H126N24O19S |
|---|---|
分子量 |
1868.2 g/mol |
IUPAC 名称 |
(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |
InChI |
InChI=1S/C89H126N24O19S/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95)/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI 键 |
CQENCADPYMYPOU-BYUPMXPTSA-N |
手性 SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
规范 SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


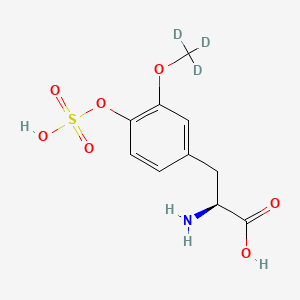
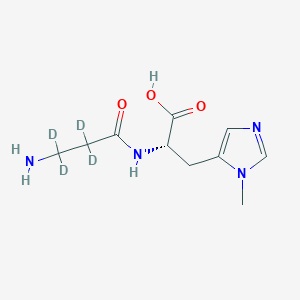
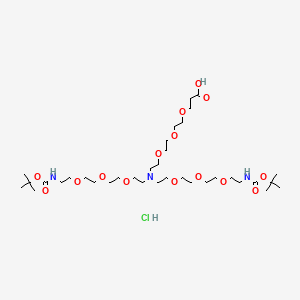
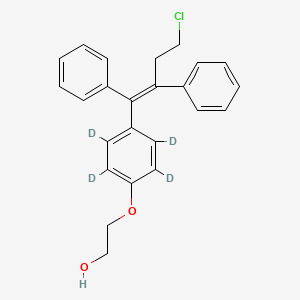

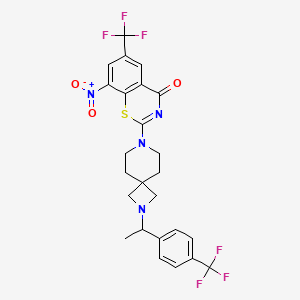

![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
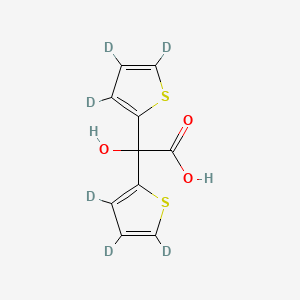
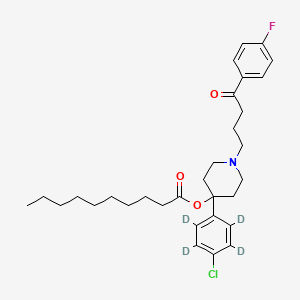
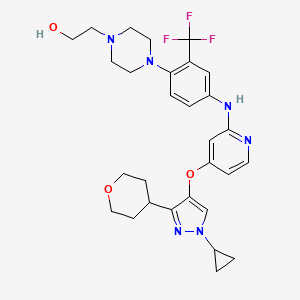
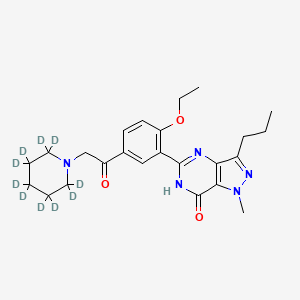
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

